molecular formula C20H13Br2N3O3 B11546643 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11546643
M. Wt: 503.1 g/mol
InChI Key: ZYEAFBMGNIKBDK-YSURURNPSA-N
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Description

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both bromopyridinyl and bromobenzoate moieties. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hydrazone linkage: This involves the reaction of 5-bromopyridine-3-carboxaldehyde with hydrazine to form the corresponding hydrazone.

    Coupling with 2-bromobenzoic acid: The hydrazone is then coupled with 2-bromobenzoic acid under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The hydrazone linkage can be oxidized or reduced to form different functional groups, such as amines or imines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(5-chloropyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
  • 4-[(E)-{2-[(5-fluoropyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-fluorobenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate lies in its specific bromine substitutions, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological properties.

Properties

Molecular Formula

C20H13Br2N3O3

Molecular Weight

503.1 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C20H13Br2N3O3/c21-15-9-14(11-23-12-15)19(26)25-24-10-13-5-7-16(8-6-13)28-20(27)17-3-1-2-4-18(17)22/h1-12H,(H,25,26)/b24-10+

InChI Key

ZYEAFBMGNIKBDK-YSURURNPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br)Br

Origin of Product

United States

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